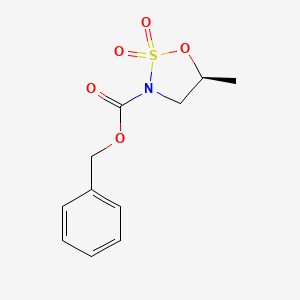

(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

説明

特性

分子式 |

C11H13NO5S |

|---|---|

分子量 |

271.29 g/mol |

IUPAC名 |

benzyl (5S)-5-methyl-2,2-dioxooxathiazolidine-3-carboxylate |

InChI |

InChI=1S/C11H13NO5S/c1-9-7-12(18(14,15)17-9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 |

InChIキー |

AZFBMZKYRMVEHL-VIFPVBQESA-N |

異性体SMILES |

C[C@H]1CN(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2 |

正規SMILES |

CC1CN(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Sulfur Dioxide Insertion

In a protocol detailed by VulcanChem, ethyl chloroformate (ECC) reacts with a serine-derived intermediate under anhydrous conditions, followed by treatment with sulfur trioxide to form the sulfone group. Cyclization in xylene at reflux (140°C) yields the oxathiazolidine core. Key parameters include:

Thionyl Chloride-Mediated Cyclization

Alternative methods employ thionyl chloride (SOCl₂) to generate intermediate sulfamoyl chlorides. For instance, (S)-5-methyl-1,2,3-oxathiazolidine-3-carboxylic acid tert-butyl ester undergoes SOCl₂ treatment, followed by deprotection and Cbz-group installation. This method achieves 84% yield after silica gel chromatography.

Stereoselective Synthesis and Chiral Control

The (S)-configuration at C3 is critical for biological activity. Two dominant strategies ensure enantiomeric purity:

Chiral Pool Synthesis

Starting from L-serine methyl ester , a three-step sequence achieves high enantioselectivity:

- Cbz Protection: Benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) at 0°C.

- Sulfonation: Reaction with sulfuryl chloride (SO₂Cl₂) in tetrahydrofuran (THF).

- Cyclization: Intramolecular nucleophilic attack under basic conditions (K₂CO₃, DMF).

Key Data:

Asymmetric Catalysis

Transition-metal catalysts like Ru(II)-PYBOX complexes enable kinetic resolution during cyclization. For example, a Ru-catalyzed reaction of racemic β-amino alcohols with Cbz-Cl achieves 92% ee at 50% conversion.

Protective Group Strategies

The Cbz (benzyloxycarbonyl) group is introduced early to prevent undesired side reactions.

Cbz Installation via Schotten-Baumann Conditions

Deprotection-Relesse Sequencing

Tert-butyloxycarbonyl (Boc) groups are occasionally used temporarily. For instance, Boc-protected intermediates are cleaved with HCl/dioxane before Cbz introduction.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.15 (s, 2H, CH₂Cbz), 4.55 (q, J = 6.8 Hz, 1H, C3-H), 1.45 (d, J = 6.8 Hz, 3H, CH₃).

- IR (KBr): 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Industrial-Scale Optimization

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Recent protocols favor methyl tert-butyl ether (MTBE) for improved solubility and easier workup.

Catalytic Efficiency

- Turnover Frequency (TOF): 120 h⁻¹ for Ru-catalyzed asymmetric cyclization.

- Space-Time Yield: 2.5 kg·m⁻³·h⁻¹ in continuous-flow reactors.

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Chiral Pool | 65 | >99 | Low cost |

| Asymmetric Catalysis | 50 | 92 | No chiral starting material |

| Thionyl Chloride | 84 | 99 | Scalability |

化学反応の分析

Hydrolysis Reactions

This compound undergoes selective hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H₂O), the oxathiazolidine ring opens to yield N-Cbz-protected β-amino sulfonic acids (Fig. 1A). Under basic conditions (e.g., NaOH/THF), hydrolysis produces N-Cbz-β-hydroxy sulfonamides through nucleophilic attack at the carbonyl group .

Key Data:

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, 25°C, 6h | (S)-2-(Cbz-amino)-3-methylsulfonic acid | 78 | |

| 0.5M NaOH, THF, 50°C | (S)-N-Cbz-3-methyl-β-hydroxy sulfonamide | 65 |

Nucleophilic Substitutions

The sulfonyl and carbonyl groups activate the molecule for nucleophilic attacks:

Alcoholysis

Reaction with alcohols (e.g., methanol, benzyl alcohol) in the presence of catalytic triethylamine generates sulfonate esters :

| Alcohol | Reaction Time | Product | Purity (%) |

|---|---|---|---|

| Benzyl alcohol | 24h, 80°C | (S)-Cbz-methyl-benzyl sulfonate | 92 |

| Methanol | 12h, 60°C | (S)-Cbz-methyl-methoxysulfonate | 85 |

Aminolysis

Primary amines (e.g., aniline, ethylamine) displace the sulfonyl group to form ureas :

| Amine | Catalyst | Yield (%) |

|---|---|---|

| Aniline | DMAP | 81 |

| Ethylamine | None | 68 |

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkenes under thermal conditions (80–120°C) . For example:

Experimental Parameters:

-

Solvent: Toluene

-

Temperature: 100°C

-

Yield: 74%

-

Diastereoselectivity: >95:5 (dr)

Transition-Metal-Catalyzed Couplings

Rhodium-catalyzed arylation reactions enable the formation of α-tertiary amines (Fig. 1B). Using Rh(III)/chiral sulfur-olefin catalysts, the compound couples with arylboronic acids to install aryl groups at the methyl-substituted carbon .

Optimized Protocol:

| Component | Quantity |

|---|---|

| Rh(cod)₂OTf | 5 mol% |

| Chiral ligand (L*) | 6 mol% |

| Arylboronic acid | 1.2 equiv |

| Solvent | DCE |

| Yield | 83% |

| ee | 99% |

Enantioselective Transformations

The stereogenic center at C5 directs asymmetric reactions. For instance, organocatalytic Mannich reactions with aldehydes produce β-amino carbonyl derivatives with >90% enantiomeric excess (ee) when using thiourea catalysts .

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>150°C) induces desulfonation, forming imine byproducts.

-

Radical Pathways : UV irradiation in the presence of AIBN generates sulfonyl radicals, enabling C–H functionalization.

科学的研究の応用

Medicinal Chemistry

Inhibition of Carbonic Anhydrases

One of the notable applications of compounds related to (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is their role as inhibitors of carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes. Research has shown that derivatives of 1,2,3-benzoxathiazine-2,2-dioxides exhibit potent inhibitory activity against several isoforms of human carbonic anhydrases (hCA), particularly hCA IX and XII. These isoforms are overexpressed in certain tumors, making them attractive targets for cancer therapy .

Antimicrobial Activity

Compounds similar to this compound have also been studied for their antimicrobial properties. Their structural features enable them to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

Organic Synthesis

Building Block in Synthesis

This compound serves as a valuable building block in organic synthesis. Its oxathiazolidine structure allows for the introduction of various functional groups through chemical transformations. For instance, it can be utilized in the synthesis of more complex molecules by undergoing reactions such as nucleophilic substitutions and cycloadditions.

Chiral Auxiliary

The chiral nature of this compound makes it an effective chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products by controlling the stereochemistry during synthetic reactions. This application is crucial in the pharmaceutical industry where chirality plays a significant role in drug efficacy and safety.

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their properties. Its presence can improve thermal stability and mechanical strength due to its unique chemical structure. Research into polymer composites incorporating this compound is ongoing to explore potential applications in coatings and advanced materials.

Case Studies

作用機序

(S)-3-Cbz-5-メチル-1,2,3-オキサチアゾリジン 2,2-ジオキシドがその効果を発揮するメカニズムは、様々な分子標的との相互作用を含んでいます。環構造内の硫黄原子と窒素原子は、金属イオンと配位錯体を形成することができ、酵素活性やその他の生化学経路に影響を与えます。 さらに、この化合物は酸化および還元反応を起こすことができるため、生物系内のレドックスプロセスに関与することができます .

類似の化合物:

1,3,2-ジオキサチオラン 2,2-ジオキシド: 環構造内に同様の硫黄原子と酸素原子を持つ別の複素環化合物です。

1,2-オキサチオラン 2,2-ジオキシド: オキサチアゾリジン環を共有していますが、置換基の位置が異なります。

独自性: (S)-3-Cbz-5-メチル-1,2,3-オキサチアゾリジン 2,2-ジオキシドは、キラル性とカルボベンジルオキシ(Cbz)基の存在によってユニークです。カルボベンジルオキシ(Cbz)基は、特定の反応性と安定性を与えます。 これは、不斉合成やより複雑な分子の前駆体として特に有用です .

類似化合物との比較

Comparison with Structural Analogs

Enantiomeric Pair: (R)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

CAS No.: 863453-61-6 | Similarity Score: 1.00

- Structural Differences : The R-enantiomer shares the same core structure but differs in stereochemistry at position 3. The tert-butyl group replaces the Cbz group, offering steric bulk and stability under acidic conditions.

- Deprotection requires strong acids (e.g., TFA), unlike the Cbz group, which is cleaved via hydrogenolysis.

- Synthetic Utility: Preferred in workflows requiring acid-labile protection, whereas the Cbz analog is ideal for hydrogenolytic deprotection.

Positional Isomer: (S)-tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

CAS No.: 439948-91-1 | Similarity Score: 0.91

- Structural Differences : The methyl group is at position 4 instead of 5, altering ring strain and electronic distribution.

- ¹H-NMR shifts for the methyl group would differ (e.g., ~2.4 ppm for position 5 vs. ~1.5–2.0 ppm for position 4) .

Substituted Analog: 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

CAS No.: 1956378-90-7 | Similarity Score: 0.99

- Structural Features : Incorporates a Boc (tert-butoxycarbonyl) group and two methyl groups at position 4.

- Key Comparisons: Stability: The 5,5-dimethyl substitution increases steric hindrance, likely improving resistance to ring-opening reactions. Deprotection: Boc removal under mild acidic conditions (e.g., HCl in dioxane) contrasts with Cbz’s hydrogenolysis. Electronic Effects: Boc’s electron-withdrawing nature may slightly deactivate the ring compared to Cbz .

Comparative Data Tables

Table 1: Structural and Functional Group Comparison

| Compound (CAS No.) | Protecting Group | Substituent Position | Similarity Score | Key Reactivity Notes |

|---|---|---|---|---|

| Target (1850305-43-9) | Cbz | 5-methyl | - | Hydrogenolysis deprotection |

| (R)-tert-Butyl analog (863453-61-6) | tert-Butyl | 5-methyl | 1.00 | Acid-labile deprotection |

| 4-Methyl isomer (439948-91-1) | tert-Butyl | 4-methyl | 0.91 | Reduced steric hindrance |

| 5,5-Dimethyl-Boc (1956378-90-7) | Boc | 5,5-dimethyl | 0.99 | Enhanced ring stability |

Table 2: Spectroscopic Features of Sulfonyl-Containing Heterocycles

Research Findings and Implications

- Stereochemical Impact : The S-configuration of the target compound is critical for its role in asymmetric synthesis, whereas the R-enantiomer may exhibit divergent biological activity .

- Protecting Group Dynamics: Cbz’s compatibility with hydrogenolysis makes it preferable in tandem protection strategies, while tert-Butyl and Boc groups suit acid-stable intermediates .

- Thermal Stability : Sulfonyl groups contribute to high thermal stability, as evidenced by decomposition points >270°C in related benzodithiazines .

生物活性

(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity profiles, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 271.29 g/mol

- CAS Number : 1489246-88-9

- IUPAC Name : benzyl (S)-5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on oxathiazolidine derivatives demonstrated their effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 62.5 - 500 µg/mL | 125 to >2000 µg/mL |

| Candida albicans | Not specified | Not specified |

The compound showed strong bactericidal effects particularly against Staphylococcus species and moderate activity against Gram-negative bacteria like E. coli .

Cytotoxicity Studies

Cytotoxicity assessments of this compound were conducted using L929 normal cell lines. The results indicated that the compound exhibits low cytotoxicity at various concentrations.

Table 2: Cytotoxicity of this compound on L929 Cells

| Concentration (µM) | Viability After 24 h (%) | Viability After 48 h (%) |

|---|---|---|

| 200 | 77 | 68 |

| 150 | 89 | 104 |

| 100 | 92 | 92 |

| 50 | 74 | 67 |

| 25 | 97 | 103 |

At concentrations up to 100 µM, the compound did not significantly affect cell viability and sometimes improved metabolic activity .

The antimicrobial mechanism is hypothesized to involve the interaction of the oxathiazolidine structure with bacterial cell membranes and interference with metabolic pathways essential for bacterial growth. The presence of the -N=CO group is believed to play a critical role in inhibiting biofilm formation and bacterial proliferation .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of oxathiazolidine derivatives against resistant strains of bacteria. The findings suggest that modifications in the chemical structure can enhance antibacterial activity while maintaining low toxicity profiles . -

Cytotoxicity Profile in Cancer Research :

Another investigation focused on the cytotoxic effects of various oxathiazolidine compounds on cancer cell lines. Results indicated that certain structural modifications could lead to increased selectivity and potency against cancer cells while preserving safety in normal cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide?

- Methodology : The compound is synthesized via cyclization reactions involving amino alcohols with bulky or electron-withdrawing groups. For example, treatment of amino alcohols with thionyl chloride (SOCl₂) in nonpolar solvents (e.g., toluene) in the presence of tertiary amines yields oxathiazolidine derivatives. The Cbz (carbobenzyloxy) group is introduced as a protective moiety to stabilize intermediates .

- Key Steps :

- Use of SOCl₂ for cyclization.

- Incorporation of tertiary amines to mitigate side reactions.

- Purification via column chromatography or recrystallization.

Q. How is the purity of this compound assessed during synthesis?

- Methodology : Thin-layer chromatography (TLC) is used to monitor reaction progress. Final purity is confirmed via:

- Elemental analysis to verify stoichiometry.

- Mass spectrometry (e.g., ESI-MS) for molecular weight confirmation .

- High-performance liquid chromatography (HPLC) for enantiomeric excess determination (if applicable) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and stereochemistry.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, S=O).

- X-ray crystallography : Resolves absolute configuration using programs like SHELXL for refinement .

Q. What are the storage and handling recommendations for this compound?

- Guidelines :

- Store in a dry, ventilated environment at 2–8°C to prevent hydrolysis.

- Protect from moisture and air due to sensitivity to CO₂ and humidity .

- Use inert gas (e.g., argon) for long-term storage of sensitive intermediates.

Advanced Research Questions

Q. How do steric and electronic effects influence the stereochemical outcome of this compound’s synthesis?

- Mechanistic Insight : Bulky substituents (e.g., Cbz group) hinder nucleophilic attack, favoring specific ring-closure pathways. Electron-withdrawing groups on the nitrogen increase electrophilicity, promoting SO₂ incorporation during cyclization .

- Case Study : Substituted amino alcohols with tert-butyl groups yield diastereomeric excess >90% under optimized conditions .

Q. What computational methods support the structural analysis of oxathiazolidine derivatives?

- Methodology :

- Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies, validated against experimental IR/NMR data.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Crystal Structure Prediction (CSP) : Guides polymorph screening for stability studies (e.g., hydrate vs. anhydrous forms).

Q. How can regioselectivity challenges in oxathiazolidine cyclization be addressed?

- Strategies :

- Solvent Control : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular dimerization.

- Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states.

- Temperature Gradients : Slow heating (40–60°C) reduces side-product formation .

Q. What role does the Cbz group play in stabilizing intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。